

(2R,5S)-Ritlecitinib's Covalent Engagement of Cys-909: A Technical Deep Dive

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Compound of Interest		
Compound Name:	(2R,5S)-Ritlecitinib	
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This in-depth technical guide explores the mechanism of action of **(2R,5S)-Ritlecitinib**, focusing on its irreversible covalent binding to the Cys-909 residue of Janus Kinase 3 (JAK3). Ritlecitinib is a selective inhibitor of JAK3 and the TEC family of kinases, with its unique covalent binding mechanism conferring high selectivity for JAK3 over other JAK isoforms.[1][2] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for characterization, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The potency and selectivity of Ritlecitinib have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, including inhibitory concentrations (IC50), kinetic constants for covalent binding (Ki and k_inact), and target occupancy.



Target Kinase	IC50 (nM)	Reference(s)
JAK Family		
JAK3	33.1	[3]
JAK1	>10,000	
JAK2	>10,000	
TYK2	>10,000	
TEC Family		
ITK	8,510	[2]
втк	-	
TEC	-	_
BMX	-	_
RLK (TXK)	-	-

Kinetic Parameters for Covalent Binding	JAK3	ITK	Reference(s)
Ki (μM)	6.31	0.0269	[2]
k_inact (s ⁻¹)	2.32	0.000144	[2]

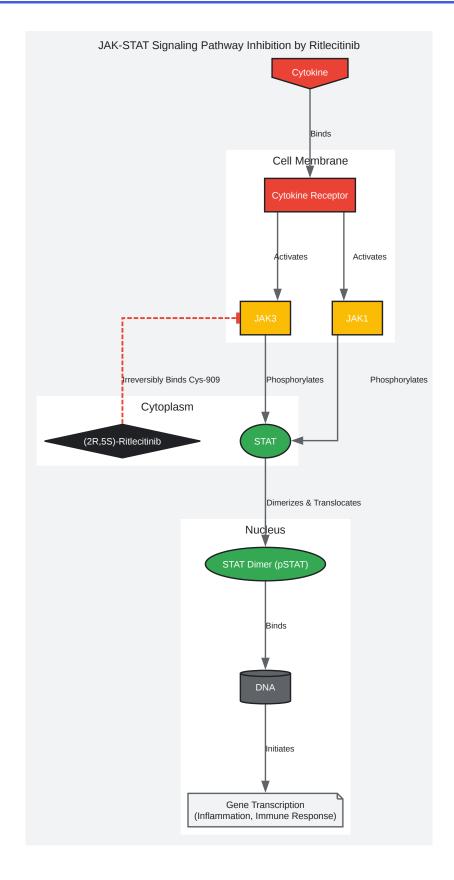


Target Occupancy (Maximal Median)	50 mg Dose	200 mg Dose	Reference(s)
JAK3	72%	64%	[4][5]
втк	>94%	>97%	[4][5]
ITK	>94%	>97%	[4][5]
TEC	>94%	>97%	[4][5]
TXK	>94%	>97%	[4][5]
ВМХ	87%	>97%	[4][5]

Signaling Pathways and Mechanism of Action

Ritlecitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the function of immune cells.[6] Its selective covalent modification of Cys-909 in JAK3 is a key feature of its mechanism.



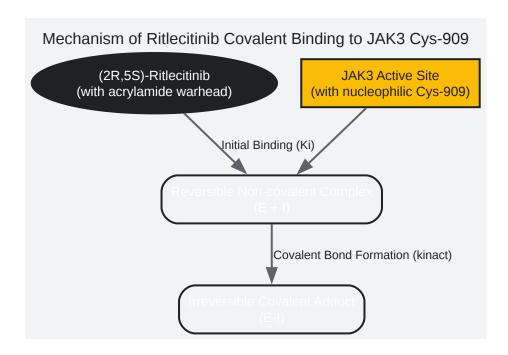


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Caption: Ritlecitinib inhibits the JAK-STAT pathway.



The irreversible covalent bond formation between Ritlecitinib and the Cys-909 residue of JAK3 is a critical aspect of its mechanism, leading to sustained inhibition.



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Caption: Ritlecitinib's two-step covalent binding.

Experimental Protocols

The characterization of the irreversible covalent binding of Ritlecitinib to Cys-909 involves a series of specialized biochemical and cellular assays.

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of Ritlecitinib to JAK3 and identify the specific site of modification.

Methodology:

Incubation: Recombinant human JAK3 protein is incubated with a molar excess of Ritlecitinib in a suitable buffer (e.g., HEPES, pH 7.5) at room temperature for varying time points (e.g., 0, 15, 30, 60 minutes) to allow for covalent bond formation. A control sample with vehicle (e.g., DMSO) is run in parallel.



- Sample Preparation: The reaction is quenched, and the protein is denatured and reduced using dithiothreitol (DTT) and then alkylated with iodoacetamide to cap any free cysteine residues.
- Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
- LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The MS/MS spectra are searched against the human protein database to identify the peptides. The mass shift corresponding to the adduction of Ritlecitinib on the peptide containing Cys-909 is identified to confirm the covalent modification and its location.

In Vitro Kinase Assay for Determining Kinetic Parameters (k_inact and Ki)

Objective: To determine the kinetic parameters of the irreversible inhibition of JAK3 by Ritlecitinib.

Methodology:

- Enzyme and Substrate Preparation: Recombinant active JAK3 enzyme and a suitable peptide substrate are prepared in a kinase assay buffer.
- Inhibitor Preparation: A serial dilution of Ritlecitinib is prepared.
- Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and varying concentrations of Ritlecitinib.
- Time-Dependent Inhibition: The reaction progress is monitored over time by measuring the phosphorylation of the substrate at different time points. This can be done using various methods such as radioactivity-based assays (32P-ATP) or fluorescence-based assays.
- Data Analysis: The observed rate of inactivation (k_obs) is determined for each inhibitor concentration by fitting the progress curves to a single exponential decay equation. The k_obs values are then plotted against the inhibitor concentration and fitted to the Michaelis-



Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (Ki).

Western Blot Analysis of STAT Phosphorylation

Objective: To assess the functional consequence of JAK3 inhibition by Ritlecitinib in a cellular context by measuring the phosphorylation of downstream STAT proteins.

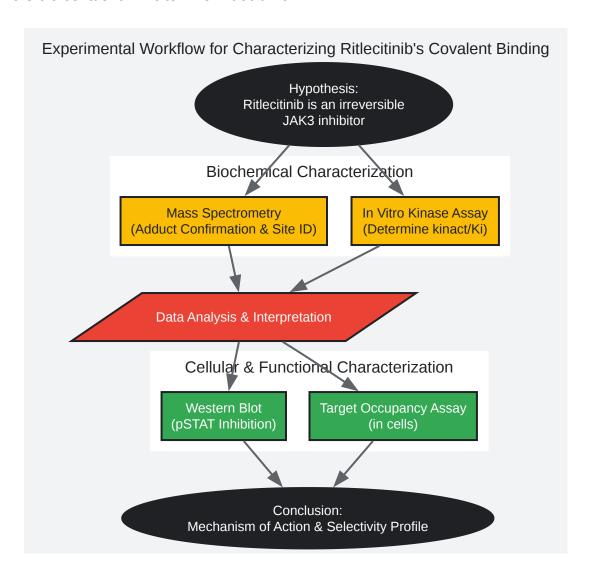
Methodology:

- Cell Culture and Treatment: A suitable cell line expressing the JAK-STAT pathway components (e.g., human T-lymphocytes) is cultured. The cells are then treated with different concentrations of Ritlecitinib for a specified period.
- Cytokine Stimulation: The cells are stimulated with a cytokine that signals through JAK3, such as Interleukin-2 (IL-2), to activate the JAK-STAT pathway.
- Cell Lysis: The cells are lysed to extract total protein. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT5). A separate blot is probed with an antibody for total STAT5 as a loading control.
- Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
- Analysis: The band intensities are quantified, and the level of phosphorylated STAT is normalized to the total STAT level to determine the inhibitory effect of Ritlecitinib.



Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of an irreversible covalent inhibitor like Ritlecitinib.



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Caption: Workflow for Ritlecitinib characterization.

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